molecular formula C13H9NO3 B189384 3-Benzoylpicolinic acid CAS No. 64362-32-9

3-Benzoylpicolinic acid

Cat. No. B189384
CAS RN: 64362-32-9
M. Wt: 227.21 g/mol
InChI Key: YERHKEWRHQIXFY-UHFFFAOYSA-N
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Patent
US05512564

Procedure details

10 g (67 mmol) quinolinic acid anhydride was suspended in 50 ml benzene and 17.9 g (134 mmol) AlCl3 was added in portions while cooling on ice. After completion of the addition, it was stirred for a further 3 hours at room temperature, carefully admixed with ice and aspirated from the precipitate which was present. The crude product was purified by column chromatography on silica gel 60 using ethyl acetate/dichloromethane 1/1 as the eluent.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:2]=1[C:3]([O:5][C:6]2=[O:11])=[O:4].[Al+3].[Cl-].[Cl-].[Cl-].[CH:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[C:6]([C:7]1[C:2]([C:3]([OH:5])=[O:4])=[N:1][CH:10]=[CH:9][CH:8]=1)(=[O:11])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=C2C(=O)OC(C2=CC=C1)=O
Step Two
Name
Quantity
17.9 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for a further 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
ADDITION
Type
ADDITION
Details
After completion of the addition, it
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel 60 using ethyl acetate/dichloromethane 1/1 as the eluent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C=1C(=NC=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.